molecular formula C14H20N2 B8689530 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8689530
M. Wt: 216.32 g/mol
InChI Key: PBJVNKGUYVIHJW-UHFFFAOYSA-N
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Patent
US04806547

Procedure details

8 g of 2-benzyl-1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline were dissolved in 200 ml of 95% ethanol and hydrogenated on 1.5 g of 5% Pd on charcoal at 40° C. and room temperature. After 7 hr the catalyst was filtered off, and the solvent evaporated i.v. 5.5 g of crude product were obtained, sufficiently pure for the subsequent step.
Name
2-benzyl-1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]1[CH2:18][N:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1)C1C=CC=CC=1>C(O)C.[Pd]>[N:19]1([CH2:18][CH:9]2[C:10]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH2:16][CH2:17][NH:8]2)[CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
2-benzyl-1-(1-pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2=CC=CC=C2CC1)CN1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 7 hr the catalyst was filtered off
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated i.v

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC1NCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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